molecular formula C17H14F3N5OS B2829793 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 585560-68-5

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2829793
CAS No.: 585560-68-5
M. Wt: 393.39
InChI Key: VTQZXMJKTNZLEU-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a triazole-based acetamide derivative. Its core structure comprises a 1,2,4-triazole ring substituted at position 4 with an amino group, position 5 with a phenyl group, and position 3 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 3-(trifluoromethyl)phenyl group, conferring unique electronic and steric properties. This compound is hypothesized to exhibit biological activity influenced by its trifluoromethyl group, which enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5OS/c18-17(19,20)12-7-4-8-13(9-12)22-14(26)10-27-16-24-23-15(25(16)21)11-5-2-1-3-6-11/h1-9H,10,21H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQZXMJKTNZLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-(trifluoromethyl)phenylacetyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the cyclization of precursors containing sulfur and triazole moieties. The compound can be characterized through various techniques including:

  • Melting Point Analysis
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

These methods confirm the structural integrity and purity of the synthesized compound.

Research indicates that compounds with the 1,2,4-triazole moiety exhibit diverse biological activities due to their ability to interact with various biological targets such as enzymes and receptors. The thioether group enhances lipophilicity, facilitating cellular penetration. Notable biological activities include:

  • Antimicrobial Activity : The compound has demonstrated promising antimicrobial properties against various bacterial strains and fungi. Studies have shown that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole exhibit significant inhibitory effects on microbial growth .
  • Antifungal Properties : Similar derivatives have been investigated for their antifungal activity, revealing effective inhibition against pathogenic fungi .
  • Pharmacological Potential : The compound's structural features suggest potential applications in treating diseases associated with enzyme dysregulation or receptor malfunction.

Antimicrobial Efficacy

A study conducted by Gümrükçüoğlu et al. synthesized several derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole and evaluated their antimicrobial activity using agar-well diffusion methods. Some compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Antifungal Research

In another investigation focusing on antifungal properties, researchers synthesized triazole derivatives and assessed their effectiveness against Candida species. The results indicated that certain compounds had a minimum inhibitory concentration (MIC) comparable to standard antifungal agents .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Triazole Modifications

a) VUAA-1 and OLC-12 (Orco Agonists)
  • VUAA-1: N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide Differences: Pyridin-3-yl at position 5 (vs. phenyl in the target compound) and ethylphenyl substituents on the triazole and acetamide.
  • OLC-12 : 2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide
    • Differences: 4-Pyridinyl at position 5 and isopropylphenyl on the acetamide.
    • Functional Impact: Increased steric bulk reduces solubility but improves receptor selectivity .
b) Furan-Substituted Analogs
  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Differences: Furan-2-yl replaces the phenyl group at position 3. Functional Impact: Furan enhances anti-exudative activity (AEA) compared to phenyl, as seen in studies with diclofenac sodium as a reference .

Acetamide Substituent Variations

a) Positional Isomerism of Trifluoromethyl Groups
  • N-[2-(trifluoromethyl)phenyl] Analog () :
    • Differences: Trifluoromethyl at the ortho position (vs. meta in the target compound).
    • Impact: Steric hindrance at the ortho position may reduce binding affinity to targets like ion channels .
  • N-[3,4-Dichlorophenyl] Analog () :
    • Differences: Chlorine substituents instead of trifluoromethyl.
    • Impact: Chlorine’s electron-withdrawing nature may alter π-π stacking interactions in hydrophobic binding pockets .
b) Heterocyclic and Bulky Substituents
  • N-(2-Methoxydibenzo[b,d]furan-3-yl) Analog () :
    • Differences: Bulky dibenzofuran substituent.
    • Impact: Reduced solubility but enhanced selectivity for kinase targets due to planar aromatic systems .
  • N-(4-Fluorophenyl) Analog () :
    • Differences: Fluorine at the para position.
    • Impact: Fluorine’s electronegativity improves metabolic stability but may decrease membrane permeability .

Pharmacological and Physicochemical Data

Table 1: Comparative Pharmacological Profiles

Compound Biological Activity Potency (IC₅₀/EC₅₀) Key Reference
Target Compound Anti-inflammatory, Orco modulation Not reported
VUAA-1 Orco agonist EC₅₀ = 1.2 µM
3,4-Dichlorophenyl Analog () Kinase inhibition IC₅₀ = 0.8 µM
Furan-2-yl Analog () Anti-exudative activity 85% inhibition*

*At 10 mg/kg dose, compared to diclofenac sodium (8 mg/kg).

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 3.2 0.12 407.4
VUAA-1 4.1 0.08 423.5
N-(2-Trifluoromethyl) Analog () 3.8 0.10 407.4
Furan-2-yl Analog () 2.5 0.25 365.3

Biological Activity

The compound 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and findings from recent studies.

  • Molecular Formula : C19H21N5OS
  • Molecular Weight : 367.47 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triazole ring is known for its role in inhibiting enzymes involved in nucleic acid synthesis and cell proliferation. Specifically, compounds containing triazole moieties have been shown to exhibit:

  • Antimicrobial Activity : By inhibiting the growth of pathogenic microorganisms.
  • Antitumor Activity : Targeting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Modulating inflammatory pathways potentially linked to chronic diseases.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities:

Activity TypeObservations
AntimicrobialEffective against various bacterial strains; mechanism involves inhibition of cell wall synthesis.
AntitumorExhibits cytotoxic effects on cancer cell lines (e.g., MCF7, HeLa); induces apoptosis through caspase activation.
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro; potential use in treating inflammatory diseases.

Antimicrobial Activity

A study conducted by researchers indicated that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, revealing effective concentrations that inhibit bacterial growth without cytotoxicity to human cells.

Antitumor Activity

In vitro studies on various cancer cell lines have shown that the compound induces apoptosis via the mitochondrial pathway. The following table summarizes IC50 values for different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF715.0Induction of apoptosis
HeLa10.5Cell cycle arrest at G2/M phase
A54912.0Inhibition of proliferation

The compound's ability to disrupt microtubule formation has also been noted, contributing to its antitumor properties.

Anti-inflammatory Effects

Research has shown that treatment with this compound significantly decreases levels of IL-6 and TNF-alpha in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic: What are the critical steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core, followed by sulfanyl group introduction and final acetamide coupling. Key steps include:

  • Triazole Formation : Cyclization of thiocarbazide derivatives under reflux in ethanol or DMF, requiring precise pH control to avoid side products .
  • Sulfanyl-Acetamide Coupling : Use of coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance yields, with reaction temperatures maintained at 60–80°C in anhydrous solvents (e.g., DMF or acetonitrile) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Basic: Which spectroscopic and analytical methods are essential for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for verifying the triazole ring, sulfanyl linkage, and trifluoromethylphenyl group. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the acetamide NH resonates near δ 10.2 ppm .
  • IR Spectroscopy : Confirms the presence of amide C=O (~1670 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .
  • HPLC : Used with C18 columns (acetonitrile/water mobile phase) to assess purity (>98% required for biological assays) .

Advanced: How do structural modifications at the triazole or phenyl groups influence biological activity?

  • Triazole Substitutions : Replacing the 4-amino group with alkyl chains (e.g., prop-2-en-1-yl) enhances lipophilicity, improving membrane permeability but may reduce water solubility. For example, derivatives with allyl groups showed 2.3-fold higher antifungal activity in vitro .
  • Phenyl Ring Modifications : Introducing electron-withdrawing groups (e.g., -CF3_3) at the 3-position of the phenyl ring increases target binding affinity. A study comparing -CF3_3 vs. -OCH3_3 derivatives revealed a 40% increase in enzyme inhibition for the former .
  • Contradictions in Data : Anti-exudative activity varied significantly (15–85% inhibition) among derivatives with furan-2-yl vs. thiophen-2-yl substituents, suggesting heterocyclic electronics modulate activity .

Advanced: What experimental strategies resolve discrepancies between in vitro and in vivo biological activity data?

  • Metabolic Stability Assays : Pre-incubate the compound with liver microsomes (e.g., rat S9 fractions) to identify rapid degradation. For example, a derivative with a furan group showed 90% degradation in 30 minutes, explaining poor in vivo efficacy despite strong in vitro activity .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB. High binding (>95%) reduces free drug availability, requiring structural tweaks like adding polar groups (e.g., -OH) to lower PPB .
  • Pharmacokinetic Profiling : Intravenous vs. oral administration in rodent models can clarify bioavailability issues. A methylated triazole analog exhibited 70% oral bioavailability vs. 25% for the parent compound .

Basic: What are common challenges in scaling up synthesis, and how are they mitigated?

  • Low Yields in Coupling Steps : Optimize stoichiometry (1.2 equivalents of chloroacetamide) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency .
  • Purification Bottlenecks : Replace column chromatography with pH-dependent crystallization (e.g., adjusting to pH 6.0 in ethanol/water) for large batches .
  • By-Product Formation : Monitor reactions via TLC (silica gel, UV detection) and quench intermediates promptly. For example, over-reaction during triazole synthesis generates hydrazine by-products, reducible by limiting reaction time to 1 hour .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51). A derivative with a pyridinyl group showed a docking score of −9.2 kcal/mol vs. −7.8 kcal/mol for the parent compound, correlating with 3-fold higher potency .
  • QSAR Models : Develop 2D-QSAR using descriptors like logP and polar surface area. A model predicting anti-inflammatory activity (R2^2 = 0.89) identified optimal logP values of 3.5–4.0 for blood-brain barrier penetration .
  • MD Simulations : Run 100-ns simulations to assess binding stability. A triazole-CF3_3 analog maintained hydrogen bonds with His349 in >80% of frames, supporting its use as a kinase inhibitor .

Basic: What in vitro assays are recommended for preliminary biological screening?

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Candida albicans (MIC range: 2–32 µg/mL) and Staphylococcus aureus .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition, IC50_{50} values reported from 0.5–5 µM) using purified recombinant enzymes .
  • Cytotoxicity : MTT assay on HEK293 cells (IC50_{50} > 50 µM indicates low toxicity) .

Advanced: How do solvent polarity and reaction pH impact the stability of intermediates during synthesis?

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize carbocation intermediates in SN1 reactions but may promote hydrolysis at high temperatures (>80°C). Ethanol/water mixtures (4:1) are optimal for thiouracil formation .
  • pH Control : Maintaining pH 8–9 during triazole cyclization prevents protonation of the amino group, ensuring nucleophilic attack on the carbonyl carbon. Deviations below pH 7 led to 30% yield reduction .

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